molecular formula C7H13NO2 B1311029 (R)-4-(Oxiran-2-ylmethyl)morpholine CAS No. 452105-35-0

(R)-4-(Oxiran-2-ylmethyl)morpholine

Cat. No.: B1311029
CAS No.: 452105-35-0
M. Wt: 143.18 g/mol
InChI Key: KKWQCCPQBCHJBZ-SSDOTTSWSA-N
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Description

®-4-(Oxiran-2-ylmethyl)morpholine is an organic compound that features a morpholine ring substituted with an oxirane (epoxide) group This compound is of interest due to its unique chemical structure, which combines the reactivity of the epoxide group with the stability and versatility of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Oxiran-2-ylmethyl)morpholine typically involves the reaction of morpholine with an epoxide precursor. One common method is the reaction of morpholine with ®-epichlorohydrin under basic conditions. The reaction proceeds as follows:

    Reactants: Morpholine and ®-epichlorohydrin.

    Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, at a controlled temperature.

    Procedure: Morpholine is added to a solution of ®-epichlorohydrin in an appropriate solvent, such as ethanol or water. The mixture is stirred and heated to promote the reaction.

    Product Isolation: The resulting ®-4-(Oxiran-2-ylmethyl)morpholine is isolated by extraction and purification techniques, such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-4-(Oxiran-2-ylmethyl)morpholine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

®-4-(Oxiran-2-ylmethyl)morpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The epoxide group is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the epoxide group to a diol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can react with the epoxide group under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: The major products are morpholine derivatives with various substituents replacing the epoxide group.

    Oxidation: Oxidized products include oxirane derivatives with additional oxygen functionalities.

    Reduction: Reduced products are typically diols.

Scientific Research Applications

Chemistry

®-4-(Oxiran-2-ylmethyl)morpholine is used as a building block in organic synthesis. Its reactivity makes it valuable for constructing complex molecules and studying reaction mechanisms.

Biology

In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through epoxide ring-opening reactions. This allows for the study of enzyme mechanisms and the development of bioconjugates.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of drugs and drug delivery systems. Its ability to form stable conjugates with biomolecules makes it a candidate for targeted therapies.

Industry

In the industrial sector, ®-4-(Oxiran-2-ylmethyl)morpholine can be used in the production of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of ®-4-(Oxiran-2-ylmethyl)morpholine involves the reactivity of the epoxide group. The epoxide can undergo nucleophilic attack, leading to ring-opening and the formation of new bonds. This reactivity is exploited in various applications, such as drug design and materials science.

Molecular Targets and Pathways

In biological systems, the compound can target nucleophilic sites on biomolecules, such as amino acids in proteins or nucleotides in nucleic acids. This allows for the modification of these biomolecules and the study of their functions.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(Oxiran-2-ylmethyl)morpholine: The enantiomer of ®-4-(Oxiran-2-ylmethyl)morpholine, with similar reactivity but different stereochemistry.

    N-(2,3-Epoxypropyl)morpholine: A related compound with an epoxide group attached to the nitrogen atom of morpholine.

    4-(2,3-Epoxypropoxy)morpholine: Another similar compound with an epoxide group attached to the oxygen atom of morpholine.

Uniqueness

®-4-(Oxiran-2-ylmethyl)morpholine is unique due to its specific stereochemistry and the position of the epoxide group. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

4-[[(2R)-oxiran-2-yl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-9-4-2-8(1)5-7-6-10-7/h7H,1-6H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWQCCPQBCHJBZ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C[C@@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427837
Record name 4-{[(2R)-Oxiran-2-yl]methyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452105-35-0
Record name 4-{[(2R)-Oxiran-2-yl]methyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 1 L 3-neck round bottom flask, fitted with mechanical stirring, thermocouple and addition funnel, was charged morpholine (91.5 g, 91.5 ml, 1.05 mole, 1.0 eq.) and 200 ml of methanol. The solution was stirred rapidly while adding R-epichlorohydrin (100 g, 84.5 ml, 1.08 mole, 1.03 eq.) from the addition funnel over about 30 minutes. The temperature was monitored and when the pot temperature reached 27° C., the reaction was cooled with an ice water bath. The clear solution was stirred for 18 hours. The reaction was assayed by GC (dilute 5 drops of reaction mixture into 1 ml of ethanol and inject onto a 15 m DB-5 capillary GC column with the following run parameters, Injector 250° C., detector 250° C., initial oven temperature 28° C. warming to 250° C. at 10° C. per minute.) The reaction was complete with less than 3% morpholine remaining. The solution was cooled to 10° C. and a 25 wt. % solution of sodium methoxide in methanol (233 g, 1.08 mole, 247 ml) was added dropwise keeping the temperature less than 15° C. The resulting white slurry was stirred at 10–15° C. for 2 hours and checked by GC using the above conditions. None of the chlorohydrin could be observed. The mixture was concentrated on the rotoevaporator using 50° C. bath and full house vacuum. The resulting mixture was diluted with water (500 ml) and methylene chloride. The phases were separated and the aqueous phase washed with methylene chloride (500 ml). The combined organic layers were dried over sodium sulfate and concentrated to a clear, colorless oil. This provided 145 g, 97% yield of 1,2-epoxy-3-morpholin-4-ylpropane. 1H NMR (400 MHz, DMSO-d6) δ 3.3 (dd, 4H), 3.1 (m, 1H), 2.6 (dd, 1H), 2.5 (dd, 1H), 2.4 (m, 4H), 2.2 (dd, 2H); 13C NMR (100 MHz, DMSO-d6) δ 65.4, 60.1, 53.1, 48.9, 43.4.
Quantity
91.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
84.5 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Name
sodium methoxide
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0 (± 1) mol
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reactant
Reaction Step Four
Quantity
247 mL
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reactant
Reaction Step Four
[Compound]
Name
chlorohydrin
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0 (± 1) mol
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reactant
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

0.87 g (20 mmole) of sodium hydride (as a 55% w/w suspension in mineral oil) were suspended in 20 ml of tetrahydrofuran. 1.74 g (20 mmole) of morpholine and subsequently 1.85 g (20 mmole) of epichlorohydrin were then added, whilst ice-cooling, to this suspension, and the reaction mixture was allowed to stand at room temperature for 48 hours. At the end of this time, methylene chloride was added to the reaction mixture, and the organic layer was separated, washed with a saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate, and concentrated by evaporation under reduced pressure. The residue was purified by silica gel column chromatography (eluent: methylene chloride), to give 530 mg of 1-morpholino-2,3-epoxypropane.
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step Two
Quantity
1.85 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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